

Application Note: Using MDL 105,519 in Cultured Neurons

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Compound of Interest

Compound Name: Mdl 105519

Cat. No.: B1633640

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Abstract & Mechanism of Action

MDL 105,519 (also known as chemically as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^{[1][2][3]} Unlike competitive antagonists that bind the glutamate site (e.g., AP5), MDL 105,519 targets the glycine co-agonist binding site located on the GluN1 subunit.

Because glycine is an obligatory co-agonist for NMDA receptor activation, MDL 105,519 effectively silences NMDA receptor-mediated currents and excitotoxicity without competing directly with glutamate. This mechanism makes it a critical tool for distinguishing glycine-dependent modulation from glutamate-dependent activation in neuronal signaling and neurodegeneration models.

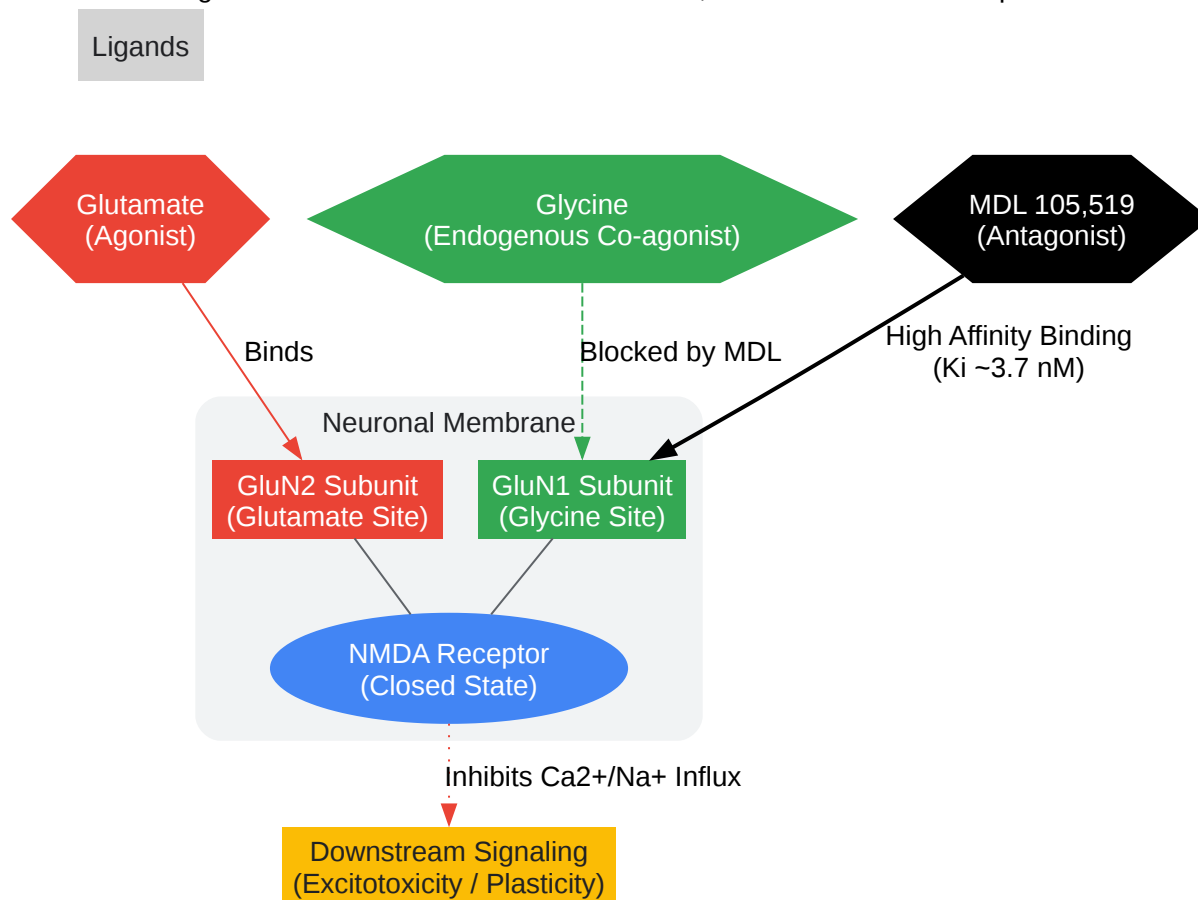
Key Pharmacological Parameters

Parameter	Value	Context
Target	NMDA Receptor (Glycine Site)	GluN1 Subunit
Mechanism	Non-competitive Antagonist	Prevents channel opening
Binding Affinity ()	~3.7 nM	Rat brain membranes [1]
Selectivity	>10,000-fold	vs. AMPA/Kainate receptors
Solubility	DMSO (up to 25-50 mM)	Hydrophobic/Acidic nature

Visualizing the Mechanism

The following diagram illustrates the specific antagonistic action of MDL 105,519 on the NMDA receptor complex compared to endogenous agonists.

Figure 1: Mechanism of Action of MDL 105,519 on the NMDA Receptor



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Caption: MDL 105,519 competes with Glycine at the GluN1 subunit, preventing channel opening despite Glutamate binding.

Preparation and Handling Protocol

Solubility and Storage

MDL 105,519 contains carboxylic acid groups, making it acidic. It is poorly soluble in water/saline without pH adjustment but dissolves well in DMSO (Dimethyl Sulfoxide).

- Stock Solvent: Anhydrous DMSO.
- Max Concentration: 25–50 mM (in DMSO).
- Storage: Store solid powder at -20°C. Store DMSO stock solutions at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.[4]

Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of 10 mM stock solution. Molecular Weight: 376.19 g/mol .

- Weigh 3.76 mg of MDL 105,519 powder.
- Add 1.0 mL of sterile, anhydrous DMSO.
- Vortex vigorously until completely dissolved.
- Aliquot into light-protective (amber) tubes (e.g., 50 µL per tube) to prevent degradation.
- Store at -20°C.

Working Solution

Dilute the stock solution directly into the culture medium or physiological buffer (e.g., ACSF, HBSS) immediately before use.

- Typical Working Concentration: 10 nM – 10 µM.
- Note: To maintain physiological pH, ensure the buffer has sufficient buffering capacity (HEPES/Bicarbonate) as high concentrations of the compound are acidic, though negligible at µM levels.

Experimental Application: Neuroprotection Assay

Objective: Assess the ability of MDL 105,519 to protect primary cortical neurons from NMDA-induced excitotoxicity.

Experimental Design

- Model: Primary Rat/Mouse Cortical Neurons (DIV 14).
- Insult: NMDA (50–100 μM) + Glycine (10 μM).
- Treatment: MDL 105,519 (Dose Response: 1 nM, 10 nM, 100 nM, 1 μM , 10 μM).
- Readout: LDH Release (Cell Death) or MTT Assay (Metabolic Viability).

Step-by-Step Protocol

Step 1: Culture Preparation (DIV 14)

Ensure neurons are mature (Day In Vitro 14) and have developed functional NMDA receptors.

- Media: Neurobasal + B27 supplement.

Step 2: Wash and Buffer Exchange

NMDA toxicity is magnesium-dependent (Mg^{2+} blocks the pore). You must switch to Mg^{2+} -free media for the insult.

- Remove culture media.
- Gently wash cells 1x with Mg^{2+} -free HBSS (Hanks' Balanced Salt Solution).
- Add fresh Mg^{2+} -free HBSS containing 10 μM Glycine (or rely on endogenous glycine if astrocyte-rich).

Step 3: Pre-treatment (Antagonist)

- Add MDL 105,519 to designated wells at varying concentrations (e.g., 10 nM – 10 μM).
- Include a Vehicle Control (DMSO only, final concentration <0.1%).
- Incubate for 15–30 minutes at 37°C to allow equilibrium binding.

Step 4: NMDA Insult

- Add NMDA (final concentration 50–100 μM) to the wells containing the antagonist.

- Positive Control: NMDA alone (no MDL 105,519).
- Negative Control: Buffer only (no NMDA, no MDL).
- Incubate for 30–60 minutes at 37°C.

Step 5: Recovery (Optional but Recommended)

- Wash cells with normal culture media (containing Mg²⁺ to stop the insult).
- Return cells to the incubator for 24 hours to allow delayed cell death processes to manifest.

Step 6: Assay Readout (LDH)

- Collect supernatant from each well.
- Perform Lactate Dehydrogenase (LDH) assay according to kit instructions.
- Calculate % Cytotoxicity:

Experimental Application: Electrophysiology (Patch Clamp)

Objective: Validate functional blockade of NMDA currents.

Solutions

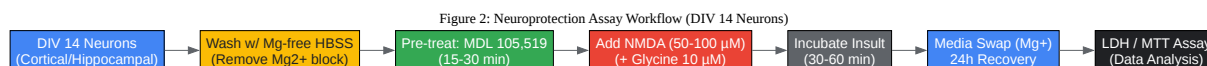
- Extracellular Solution (Mg-free): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4. (Omit MgCl₂ to relieve voltage block).
- Intracellular Solution: 140 mM CsCl (to block K⁺ channels), 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP.

Protocol

- Clamp: Whole-cell voltage clamp at -60 mV.
- Baseline: Perfuse with Extracellular Solution + 10 μM Glycine.

- Agonist Application: Puff/perfuse 100 μ M NMDA + 10 μ M Glycine. Record inward current ().
- Wash: Wash until baseline recovers.
- Antagonist Application: Perfuse MDL 105,519 (1 μ M) for 2 minutes.
- Challenge: Re-apply 100 μ M NMDA + 10 μ M Glycine in the presence of MDL 105,519.
- Result: Expect >90% reduction in peak current amplitude.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for assessing MDL 105,519 neuroprotection against NMDA excitotoxicity.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Precipitation in Media	High concentration / Acidic pH	Do not exceed 100 μ M in aqueous buffer. Ensure stock is fully dissolved in DMSO first.
No Protection Observed	High endogenous Glycine	Culture media often contains high Glycine. Use minimal media (HBSS) or increase MDL dose.
High Background Death	Wash stress	Perform washes extremely gently. Neurons detach easily at DIV 14.
Incomplete Block	Competitive Agonist	If adding exogenous D-Serine or high Glycine (>100 μ M), MDL potency decreases.

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